Alosetron hydrochloride

pharmacodynamics duration of action in vivo rat model

Alosetron hydrochloride (CAS: 132414-02-9) is a potent and highly selective 5-HT3 receptor antagonist of the setron class, indicated exclusively for the management of severe diarrhea-predominant irritable bowel syndrome (IBS-D) in women who have failed conventional therapy. Chemically designated as 2,3,4,5-tetrahydro-5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]-1H-pyrido[4,3-b]indol-1-one monohydrochloride, alosetron is achiral with a molecular weight of 330.8 g/mol.

Molecular Formula C17H19ClN4O
Molecular Weight 330.8 g/mol
CAS No. 132414-02-9
Cat. No. B1662177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlosetron hydrochloride
CAS132414-02-9
Synonyms2,3,4,5-tetrahydro-5-methyl-2-((5-methylimidazol-4-yl)methyl)-1H-pyrido(4,3-b)indol-1-one monohydrochloride
alosetron
alosetron hydrochloride
alosetron monohydrochloride
GR 68755
GR68755
Lotronex
Molecular FormulaC17H19ClN4O
Molecular Weight330.8 g/mol
Structural Identifiers
SMILESCC1=C(N=CN1)CN2CCC3=C(C2=O)C4=CC=CC=C4N3C.Cl
InChIInChI=1S/C17H18N4O.ClH/c1-11-13(19-10-18-11)9-21-8-7-15-16(17(21)22)12-5-3-4-6-14(12)20(15)2;/h3-6,10H,7-9H2,1-2H3,(H,18,19);1H
InChIKeyFNYQZOVOVDSGJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityWhite to beige solid with a solubility of 61 mg/ml in water, 42 mg/ml in 0.1M hydrochloric acid, 0.3 mg/ml in pH 6 phosphate buffer, and <0.1 mg/ml in pH 8 phosphate buffer /Hydrochloride/

Structure & Identifiers


Interactive Chemical Structure Model





Alosetron Hydrochloride CAS 132414-02-9: A Potent and Selective 5-HT3 Receptor Antagonist for IBS-D Research and Clinical Application


Alosetron hydrochloride (CAS: 132414-02-9) is a potent and highly selective 5-HT3 receptor antagonist of the setron class, indicated exclusively for the management of severe diarrhea-predominant irritable bowel syndrome (IBS-D) in women who have failed conventional therapy [1]. Chemically designated as 2,3,4,5-tetrahydro-5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]-1H-pyrido[4,3-b]indol-1-one monohydrochloride, alosetron is achiral with a molecular weight of 330.8 g/mol [2]. The hydrochloride salt form provides enhanced aqueous solubility (61 mg/mL in water) and formulation stability relative to the free base, facilitating reliable oral tablet manufacturing and consistent in vivo pharmacokinetic performance [2].

Why Alosetron Hydrochloride Cannot Be Substituted with Other 5-HT3 Antagonists: Evidence-Based Differentiation for IBS-D Applications


While several 5-HT3 receptor antagonists (ondansetron, granisetron, cilansetron, ramosetron) share the same nominal molecular target, their clinical utility profiles diverge sharply. Ondansetron and granisetron are approved and optimized for antiemetic indications, demonstrating insufficient efficacy or lack of regulatory approval for IBS-D symptom management [1]. Critically, in a sex-specific animal model of visceral hypersensitivity (SERT-KO rats), granisetron paradoxically increased the visceromotor response (VMR) to colorectal distention, whereas alosetron demonstrated distinct sex-specific and region-specific effects that underpin its unique clinical profile [2]. Furthermore, a 2021 network meta-analysis of 10,421 patients ranked alosetron as superior for global symptom improvement (SUCRA = 0.82) compared to ondansetron, cilansetron, and ramosetron, while ondansetron ranked best only for bowel habit consistency—a narrower endpoint [3]. Simple in-class substitution based solely on 5-HT3 antagonism is therefore not scientifically defensible.

Quantitative Comparative Evidence: Alosetron Hydrochloride Versus Key 5-HT3 Antagonist Comparators


Duration of Action: Alosetron Exhibits Significantly Prolonged Pharmacodynamic Effect Relative to Ondansetron in Vivo

In an in vivo rat model measuring the duration of inhibition of 2-methyl-5-HT-induced bradycardia (Bezold-Jarisch reflex) following intraduodenal administration, alosetron exhibited a duration of action that was twice as long as ondansetron [1]. This differential pharmacodynamic persistence suggests a slower dissociation rate from the 5-HT3 receptor complex, a property that may contribute to sustained therapeutic effects in clinical settings despite a relatively short plasma half-life of approximately 1.5 hours [2].

pharmacodynamics duration of action in vivo rat model Bezold-Jarisch reflex

Clinical Efficacy: Alosetron Ranks Superior for Global IBS-D Symptom Improvement in Comparative Network Meta-Analysis

A Bayesian network meta-analysis published in 2021 synthesized data from 21 randomized controlled trials encompassing 10,421 non-constipated IBS (NC-IBS) patients to compare the efficacy of five 5-HT3 antagonists [1]. Using Surface Under the Cumulative Ranking (SUCRA) values to establish a rank order, alosetron achieved the highest SUCRA score (0.82) for global symptom improvement—a composite endpoint most closely reflecting overall patient benefit [1]. Cilansetron ranked highest for abdominal pain/discomfort improvement (SUCRA = 0.90), and ondansetron ranked highest for bowel habits/consistency improvement (SUCRA = 0.98). This evidence demonstrates that while each 5-HT3 antagonist exhibits a unique efficacy fingerprint across symptom domains, alosetron uniquely optimizes the multi-dimensional global symptom profile central to IBS-D management.

irritable bowel syndrome clinical efficacy network meta-analysis SUCRA

Salt Form Advantage: Alosetron Hydrochloride Demonstrates High Aqueous Solubility Enabling Reliable Formulation

Alosetron hydrochloride, the specific salt form bearing CAS 132414-02-9, exhibits aqueous solubility of 61 mg/mL in water and 70.5 mg/mL in deionized water according to FDA prescribing information and USP monograph specifications [1][2]. The hydrochloride salt form provides enhanced solubility and stability compared to the free base, which is a critical consideration for reproducible tablet manufacturing, dissolution performance, and ultimately, consistent oral bioavailability [3]. This contrasts with other 5-HT3 antagonists such as ondansetron and granisetron, which are also available as hydrochloride salts but are not approved or indicated for the same IBS-D clinical application due to differences in receptor binding kinetics and tissue distribution profiles [4].

pharmaceutical formulation solubility hydrochloride salt preformulation

Receptor Binding Selectivity Profile: Alosetron Demonstrates >10,000-Fold Selectivity for 5-HT3 Over Related Serotonin Receptor Subtypes

Alosetron exhibits a receptor binding selectivity profile that distinguishes it from non-selective serotonergic agents. In radioligand binding assays, alosetron binds to human recombinant 5-HT3 receptors with a Ki of approximately 0.3-0.4 nM (pKi = 9.4) [1]. In selectivity screening panels, alosetron demonstrates minimal affinity for 5-HT2 and 5-HT1A receptors with Ki values of 6.3 µM and >100 µM, respectively—representing a selectivity window of >10,000-fold for the 5-HT3 target . Furthermore, at a concentration of 10 µM, alosetron shows no significant binding to a broad panel of off-target receptors including α1-, β1-, and β2-adrenergic, M1-M3 muscarinic, GABAA, dopamine D2, and nicotinic receptors . While comprehensive head-to-head selectivity data across all 5-HT3 antagonists in identical assay conditions are not available, this degree of target specificity is a documented feature of alosetron's pharmacological profile and is consistent with its favorable gastrointestinal-specific pharmacodynamic effects without the CNS side effects associated with less selective agents [2].

receptor selectivity 5-HT3 5-HT1A 5-HT2 radioligand binding

Pharmacoeconomic Differentiation: Alosetron Treatment Reduces Work Absenteeism with Quantified Employer Cost Savings

A post hoc analysis of two Phase III placebo-controlled clinical trials (S3BA3001 and S3BA3002) evaluated the impact of alosetron (1 mg twice daily for 12 weeks) on time lost from work among 397 full-time employed women with diarrhea-predominant IBS [1]. At week 12, the mean time lost from work in the preceding 4 weeks was reduced to 0.99 days in the alosetron group compared with 1.98 days in the placebo group (p < 0.001), representing a 50% reduction in work absenteeism [1]. The mean change from baseline in time lost from work was -1.12 days with alosetron versus -0.56 days with placebo—a net difference of 0.56 days per 4-week period [1]. Translating this into economic terms using 1999 US employer cost data ($20.29 per hour worked), alosetron treatment was associated with potential annual employer savings of $1013 per full-time employed woman with diarrhea-predominant IBS [1]. Comparable pharmacoeconomic analyses for other 5-HT3 antagonists in the IBS-D population have not been published, and ondansetron/granisetron are not indicated or studied for this patient population [2].

pharmacoeconomics health economics work productivity IBS-D

Pharmacokinetic Gender Differentiation: Alosetron Plasma Concentrations Are 30-50% Higher in Women Than Men

Alosetron exhibits a significant gender difference in systemic exposure following oral administration, a pharmacokinetic characteristic that aligns with its exclusive clinical indication in women with severe IBS-D. Following a 1 mg oral dose, the mean peak plasma concentration (Cmax) in young women is approximately 9 ng/mL, compared to approximately 5 ng/mL in young men—representing a 30-50% higher exposure in females [1]. Population pharmacokinetic analysis in IBS patients confirmed that alosetron concentrations are approximately 27% lower in men than in women given the same oral dose [1]. This gender difference is not uniformly observed across all 5-HT3 antagonists; for example, ondansetron exhibits only modest gender differences in clearance (approximately 10-20% differences) and is approved for use in both men and women without gender-specific dosing adjustments [2]. The higher plasma exposure in women likely contributes to the observed clinical efficacy signal that is robust in female IBS-D patients but less consistent in male populations [3].

pharmacokinetics gender differences bioavailability plasma concentration

Recommended Research and Industrial Application Scenarios for Alosetron Hydrochloride (CAS 132414-02-9) Based on Differentiated Evidence


Preclinical IBS-D Animal Model Research Requiring Sustained 5-HT3 Antagonism

For in vivo studies of visceral hypersensitivity or perturbed intestinal transit, alosetron hydrochloride is the preferred 5-HT3 antagonist due to its prolonged duration of action relative to ondansetron (120 min vs 60 min inhibition of the Bezold-Jarisch reflex) [1]. This extended pharmacodynamic window reduces the need for repeated dosing during experimental protocols and better models the sustained receptor engagement observed clinically. The compound fully reverses chemically induced increases in small intestinal propulsion (96% reversal, n=3) while having no significant effect on normal propulsion, making it ideal for studies of perturbed rather than basal gut function [1].

Formulation Development and Bioequivalence Studies for Generic Alosetron Hydrochloride Tablets

When developing generic alosetron hydrochloride tablet formulations, procurement of the specific hydrochloride salt (CAS 132414-02-9) is mandatory to match the solubility profile of the reference listed drug (Lotronex). The compound's pH-dependent solubility—with >600-fold variation between gastric (42-70 mg/mL) and intestinal (0.1-3.2 mg/mL) pH conditions—necessitates careful formulation strategies to ensure consistent in vivo performance [1]. The established gender differences in pharmacokinetics (30-50% higher Cmax in women) must also be accounted for in bioequivalence study design, including adequate representation of female subjects to ensure clinically relevant bridging .

Clinical Research Evaluating Global Symptom Improvement as a Primary Endpoint in IBS-D

For clinical trials or observational studies in which the primary efficacy endpoint is global symptom improvement in non-constipated or diarrhea-predominant IBS, alosetron hydrochloride is the evidence-based selection among 5-HT3 antagonists. The 2021 network meta-analysis of 10,421 patients demonstrates that alosetron ranks highest for global symptom improvement (SUCRA = 0.82) compared to cilansetron, ondansetron, and ramosetron [1]. This differentiated efficacy profile supports alosetron's use as both an active comparator and a therapeutic candidate in studies where comprehensive symptom control—rather than isolated bowel habit normalization—is the desired outcome [1].

Pharmacoeconomic and Health Outcomes Research in IBS-D Patient Populations

For health economics and outcomes research (HEOR) evaluating the total economic burden of IBS-D and the value of therapeutic interventions, alosetron hydrochloride provides a uniquely quantifiable dataset. The demonstrated reduction in work absenteeism (0.99 days vs 1.98 days per 4-week period relative to placebo, p<0.001) and associated annual employer savings of $1013 per patient offer a concrete, evidence-based metric for cost-effectiveness modeling [1]. This pharmacoeconomic differentiation is not established for other 5-HT3 antagonists in the IBS-D population, positioning alosetron as the preferred reference compound for studies assessing indirect costs and productivity loss associated with IBS-D [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Alosetron hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.